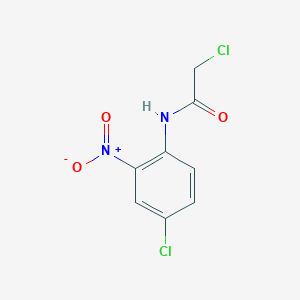

2-chloro-N-(4-chloro-2-nitrophenyl)acetamide

Description

BenchChem offers high-quality 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-(4-chloro-2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2O3/c9-4-8(13)11-6-2-1-5(10)3-7(6)12(14)15/h1-3H,4H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNYKRBIIWPUJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402858 | |

| Record name | 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40930-49-2 | |

| Record name | 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide

Introduction

2-chloro-N-(4-chloro-2-nitrophenyl)acetamide, identified by the CAS Number 40930-49-2 , is a halogenated nitroaromatic amide of significant interest in synthetic organic chemistry.[1] Its molecular structure, featuring a reactive chloroacetyl group and a substituted phenyl ring, renders it a versatile intermediate for the synthesis of more complex molecules. This guide provides an in-depth technical overview of its synthesis, structural characteristics, and handling protocols, tailored for researchers and professionals in drug development and chemical research. While direct applications are not extensively documented in public literature, the utility of related N-aryl acetamides as crucial intermediates in the production of pharmaceuticals and agrochemicals underscores the potential value of this compound as a synthetic building block.[2][3]

Physicochemical and Structural Properties

The fundamental physicochemical properties of 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide are critical for its application in synthesis, dictating solvent selection, reaction conditions, and purification strategies. The data presented below has been consolidated from chemical supplier technical sheets and crystallographic studies.[1][4]

Key Properties

| Property | Value | Source |

| CAS Number | 40930-49-2 | [1] |

| Molecular Formula | C₈H₆Cl₂N₂O₃ | [1][4] |

| Molecular Weight | 249.05 g/mol | [1][4] |

| Appearance | Yellow solid/powder | [4] |

| Purity | Typically >98% | N/A |

| Density (Calculated) | 1.681 Mg/m³ | [4] |

Molecular Structure Analysis

The precise three-dimensional arrangement of atoms was determined by single-crystal X-ray diffraction.[4] This analysis provides authoritative confirmation of the compound's constitution and conformation in the solid state. The molecule is not perfectly planar, with the acetamide group twisted relative to the phenyl ring.

Key structural features from the crystallographic study include:

-

Crystal System: Monoclinic[4]

-

Space Group: P2₁/c[4]

-

Intermolecular Interactions: The crystal packing is stabilized by intermolecular C—H⋯O hydrogen bonds, which link molecules into infinite chains.[4] This hydrogen bonding network is a critical factor influencing the compound's melting point and solubility.

The diagram below illustrates the basic chemical structure.

Sources

An In-Depth Technical Guide to 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide, a halogenated nitroaromatic compound. We will delve into its fundamental physicochemical properties, synthesis, and structural characteristics, providing insights relevant to its potential applications in medicinal chemistry and drug development.

Core Molecular Attributes

The foundational step in understanding any chemical entity is to establish its precise molecular characteristics. For 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide, these attributes are critical for experimental design, analytical method development, and interpretation of biological activity.

Physicochemical Data Summary

The key quantitative data for 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide are summarized in the table below. This information is paramount for accurate sample preparation, stoichiometric calculations, and structural elucidation.

| Property | Value | Source |

| Molecular Formula | C₈H₆Cl₂N₂O₃ | [1] |

| Molecular Weight | 249.05 g/mol | [1] |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| Density (calculated) | 1.681 Mg m⁻³ | [1] |

Synthesis and Structural Elucidation

The synthesis of N-arylacetamides is a fundamental process in organic chemistry, often serving as a key step in the generation of more complex molecules for agrochemical, pharmaceutical, and medicinal applications. The chloroacetamide functional group, in particular, is a versatile reactive handle for further chemical modifications.

Synthetic Workflow

The synthesis of 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide can be achieved through the acylation of 4-chloro-2-nitroaniline with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Experimental Protocol

The following protocol is based on the synthesis described in Acta Crystallographica Section E[1].

-

Reaction Setup : In a suitable reaction vessel, dissolve 4-chloro-2-nitroaniline (0.1 mol) and triethylamine (0.1 mol) in benzene (60 ml).

-

Addition of Acylating Agent : Cool the mixture in an ice bath. Slowly add chloroacetyl chloride (0.1 mol) to the solution over a period of 30 minutes. The triethylamine acts as a base to neutralize the HCl byproduct.

-

Reaction Progression : After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

-

Work-up :

-

Remove the triethylamine hydrochloride precipitate by filtration.

-

Wash the organic phase three times with water to remove any remaining salts and water-soluble impurities.

-

Separate the benzene layer and remove the solvent by evaporation under reduced pressure.

-

-

Product Isolation : The resulting solid is the target compound, 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide. For crystallization, slow evaporation from an ethyl acetate solution can yield single crystals suitable for X-ray diffraction.[1]

Structural Insights from Crystallography

The three-dimensional arrangement of atoms and molecules in the solid state provides crucial information about intermolecular interactions, which can influence physical properties and biological activity.

A single-crystal X-ray diffraction study of 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide revealed that the molecules are linked into infinite chains along the c-axis by C-H···O intermolecular hydrogen bonds.[1] This type of organized packing is a key feature of its solid-state structure.

Relevance in Drug Discovery and Development

While specific biological activity data for 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide is not widely published, the broader class of N-arylacetamides and chloroacetamides are recognized as important intermediates in the synthesis of medicinal and pharmaceutical compounds. For instance, related acetamide structures have been investigated for their antibacterial properties.[2]

The presence of reactive sites—the chloroacetamide group and the activated aromatic ring—makes this molecule a versatile scaffold for combinatorial chemistry and lead optimization campaigns. The nitro group can be reduced to an amine, providing another point for derivatization. The chlorine atoms can also be targeted for nucleophilic substitution reactions to further diversify the molecular structure.

References

-

Zhang, S.-S., Xu, L.-L., Zou, J., Bi, S., & Wen, Y.-H. (2006). 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4478–o4479. [Link]

-

Guerraba, W., Missioui, M., Mague, J. T., & Ramli, Y. (2022). LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. Moroccan Journal of Heterocyclic Chemistry, 21(1), 39-47. [Link]

-

de Farias, A. C. S., et al. (2023). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 28(15), 5897. [Link]

Sources

synthesis pathway for 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide

An In-Depth Technical Guide to the Synthesis of 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide

Abstract: This technical guide provides a comprehensive overview of the synthetic pathway for 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide, a valuable intermediate in the development of complex organic molecules and pharmaceutical agents. The document details the underlying chemical principles, a robust and validated experimental protocol, and critical safety considerations. The synthesis is achieved through the nucleophilic acyl substitution of 4-chloro-2-nitroaniline with chloroacetyl chloride. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices to ensure reproducibility and safety.

Introduction and Strategic Importance

N-acylation is a cornerstone transformation in organic synthesis, responsible for the formation of the ubiquitous amide bond found in countless natural products, pharmaceuticals, and advanced materials.[1] The reaction between an amine and an acylating agent, such as chloroacetyl chloride, is a direct and efficient method for creating these linkages.

The target molecule, 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide, holds particular significance as a functionalized building block. Its structure contains several key features:

-

A Nitro-Aromatic System: The electron-withdrawing nitro group can be readily reduced to an amine, opening pathways for further derivatization, such as diazotization or reductive amination.

-

A Halogenated Phenyl Ring: The chloro substituent provides a site for cross-coupling reactions (e.g., Suzuki, Heck) or nucleophilic aromatic substitution, enabling the construction of more complex scaffolds.

-

An α-Chloroacetamide Moiety: This functional group is a potent electrophile. The chlorine atom is an excellent leaving group, making the adjacent methylene carbon susceptible to nucleophilic attack. This "handle" is frequently exploited for tethering the molecule to other substrates or for building heterocyclic systems.[1]

This guide focuses on the most direct and reliable synthetic approach: the direct acylation of 4-chloro-2-nitroaniline.

Synthesis Pathway: Retrosynthetic Analysis and Mechanistic Overview

The synthesis of the target compound is predicated on a classic nucleophilic acyl substitution reaction. The retrosynthetic analysis reveals a straightforward disconnection across the newly formed amide bond, identifying 4-chloro-2-nitroaniline as the nucleophile (amine component) and chloroacetyl chloride as the electrophile (acyl component).

Reaction Mechanism

The reaction proceeds via the following steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-chloro-2-nitroaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate.

-

Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

-

Deprotonation: A base, typically a tertiary amine like triethylamine, removes the proton from the newly formed amide nitrogen. This step is crucial as it neutralizes the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.

Reagents and Materials

Proper preparation and handling of all materials are paramount for reaction success and laboratory safety. The following table summarizes the key properties and handling considerations for all chemicals involved.

| Reagent | Formula | MW ( g/mol ) | CAS No. | Key Hazards | Critical Handling Notes |

| 4-Chloro-2-nitroaniline | C₆H₅ClN₂O₂ | 172.57 | 89-63-4 | Fatal if swallowed, inhaled, or in contact with skin; Organ damage on repeated exposure.[2][3] | Handle in a fume hood with full PPE. Avoid dust inhalation. Can cause methemoglobinemia.[4] |

| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | 79-04-9 | Toxic if swallowed, inhaled, or in contact with skin; Causes severe skin burns and eye damage.[5][6] | Highly corrosive and moisture-sensitive. Reacts violently with water.[6][7] Handle under inert atmosphere. |

| Triethylamine (NEt₃) | C₆H₁₅N | 101.19 | 121-44-8 | Flammable liquid and vapor; Toxic if inhaled; Causes severe skin burns and eye damage. | Use as an acid scavenger. Dispense in a fume hood away from ignition sources. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Skin and eye irritant; Suspected carcinogen. | Use as a solvent in a well-ventilated fume hood. |

| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | None (Anhydrous form is a desiccant). | Use for drying the organic phase post-extraction. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Highly flammable liquid and vapor; Eye irritant. | Used for extraction and potential recrystallization. |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Highly flammable liquid and vapor. | Used for product recrystallization. |

Detailed Synthesis Protocol

This protocol is designed as a self-validating system, with clear steps for reaction monitoring and purification to ensure a high-purity final product.

Synthesis Workflow Diagram

The following diagram outlines the complete experimental workflow from reagent setup to final product isolation.

Caption: Experimental workflow for the synthesis of 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide.

Step-by-Step Experimental Procedure

CAUTION: This procedure involves highly toxic and corrosive materials. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-2-nitroaniline (e.g., 5.0 g, 1.0 eq.).

-

Add anhydrous dichloromethane (DCM, 100 mL). Stir the mixture until the solid is fully dissolved.

-

Place the flask in an ice/water bath and allow the solution to cool to 0°C.

-

-

Base Addition:

-

To the cooled solution, add triethylamine (NEt₃, 1.1 eq.) dropwise via syringe. The addition of a slight excess of base ensures complete neutralization of the HCl byproduct.[8]

-

-

Acyl Chloride Addition:

-

In a separate, dry dropping funnel, prepare a solution of chloroacetyl chloride (1.1 eq.) in anhydrous DCM (20 mL).

-

Add the chloroacetyl chloride solution to the reaction mixture dropwise over 30-45 minutes. Causality: A slow, controlled addition is critical to manage the exothermic nature of the acylation and prevent the formation of side products. The temperature should be maintained below 5°C during this step.[9]

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 3-6 hours.[9]

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a mobile phase such as Hexane:Ethyl Acetate (7:3), until the starting aniline spot is consumed.

-

-

Aqueous Workup:

-

Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 100 mL of cold water to quench the reaction.

-

Separate the organic layer.

-

Wash the organic layer sequentially with:

-

1 M HCl (2 x 50 mL) to remove triethylamine and its hydrochloride salt.

-

Saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to remove any remaining acidic impurities.

-

Saturated NaCl solution (brine, 1 x 50 mL) to remove the bulk of the water from the organic phase.

-

-

-

Isolation of Crude Product:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.

-

-

Purification:

-

The crude product can be purified by recrystallization.[9] Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Product Characterization

The identity and purity of the final product, a yellow solid, should be confirmed using standard analytical techniques.

| Technique | Expected Result |

| ¹H NMR | Expect characteristic signals for the aromatic protons (3H, complex multiplet), the methylene protons of the chloroacetyl group (2H, singlet), and the amide proton (1H, broad singlet). |

| ¹³C NMR | Expect distinct signals for the carbonyl carbon, the aromatic carbons, and the methylene carbon. |

| Mass Spec (MS) | The molecular ion peak corresponding to the mass of the product (C₈H₆Cl₂N₂O₃, MW: 249.06 g/mol ) should be observed, along with a characteristic isotopic pattern for two chlorine atoms. |

| Melting Point (MP) | A sharp melting point range indicates high purity. |

| IR Spectroscopy | Key stretches to observe include the N-H stretch (~3300 cm⁻¹), the C=O (amide) stretch (~1680 cm⁻¹), and C-NO₂ stretches (~1520 and 1350 cm⁻¹). |

Safety and Hazard Management

OVERALL RISK ASSESSMENT: HIGH. This synthesis involves multiple substances that are acutely toxic, corrosive, and reactive. A thorough understanding of the hazards and strict adherence to safety protocols are mandatory.

-

Engineering Controls: All operations must be conducted within a certified chemical fume hood to prevent inhalation of toxic vapors and dust. A safety shower and eyewash station must be readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles are required at all times.

-

Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton) when handling chloroacetyl chloride. Double-gloving is recommended.

-

Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.

-

-

Specific Hazards:

-

Chloroacetyl Chloride: Is extremely corrosive and reacts violently with water, releasing toxic HCl gas.[6] It must be handled under anhydrous conditions. Exposure can cause severe burns and pulmonary edema.[10]

-

4-Chloro-2-nitroaniline: Is highly toxic by all routes of exposure (inhalation, ingestion, skin contact).[2][3] It is a suspected allergen and can cause systemic toxicity.[4]

-

-

Waste Disposal: All chemical waste, including solvents and residual reagents, must be collected in properly labeled hazardous waste containers for disposal according to institutional and local regulations. Do not mix incompatible waste streams.

Conclusion

The synthesis of 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide is reliably achieved through the direct N-acylation of 4-chloro-2-nitroaniline. The success of this procedure hinges on the careful control of reaction conditions, particularly temperature during the addition of the highly reactive chloroacetyl chloride, and the meticulous execution of safety protocols due to the hazardous nature of the reagents. The resulting product is a versatile chemical intermediate, poised for use in a wide range of applications in medicinal chemistry and materials science.

References

-

PrepChem.com. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Available from: [Link]

-

Patel, A., et al. A facile amidation of chloroacetyl chloride using DBU. Rasayan J. Chem. Available from: [Link]

- Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.

-

Wen, Y., et al. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E62, o4427–o4428. Available from: [Link]

-

The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Available from: [Link]

-

PubChem. 4-Chloro-2-nitroaniline. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. N-(4-chloro-2-nitrophenyl)acetamide. National Center for Biotechnology Information. Available from: [Link]

-

Yang, Y., et al. (2007). 4-Chloro-2-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 63(1), o114–o116. Available from: [Link]

-

Loba Chemie. Chloroacetyl Chloride for Synthesis MSDS. Available from: [Link]

-

Gowda, B. T., et al. (2007). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2335–o2336. Available from: [Link]

-

OSHA. CHLOROACETYL CHLORIDE | Occupational Safety and Health Administration. Available from: [Link]

-

Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(4), 369-376. Available from: [Link]

-

NJ.gov. Hazard Summary: Chloroacetyl Chloride. New Jersey Department of Health. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. hpc-standards.com [hpc-standards.com]

- 4. 4-CHLORO-2-NITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. lobachemie.com [lobachemie.com]

- 7. fishersci.com [fishersci.com]

- 8. rsc.org [rsc.org]

- 9. sphinxsai.com [sphinxsai.com]

- 10. nj.gov [nj.gov]

A Technical Guide to the Spectroscopic Characterization of 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-chloro-N-(4-chloro-2-nitrophenyl)acetamide is a halogenated and nitrated aromatic amide of interest in synthetic organic chemistry, potentially serving as a building block in the development of novel pharmaceutical agents and other functional molecules. The precise substitution pattern on the phenyl ring, combined with the reactive chloroacetamide side chain, makes a thorough structural elucidation essential for its use in further chemical transformations. Spectroscopic analysis is the cornerstone of such characterization, providing unambiguous evidence of a molecule's atomic connectivity and chemical environment.

This guide is designed to bridge the current gap in available experimental data by providing a detailed predictive analysis of the NMR, IR, and MS spectra of 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide. By leveraging data from analogous structures and fundamental spectroscopic theory, we can construct a highly accurate "fingerprint" of the molecule, enabling its confident identification.

Synthesis of 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide

A reliable synthesis of the title compound has been reported in the crystallographic literature. The procedure involves the acylation of 4-chloro-2-nitroaniline with chloroacetyl chloride.

Experimental Protocol: Synthesis of 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide

Materials:

-

4-chloro-2-nitroaniline

-

Chloroacetyl chloride

-

Triethylamine

-

Benzene

-

Ethyl acetate

-

Ice bath

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

In a flask equipped with a stirrer and cooled in an ice bath, dissolve 4-chloro-2-nitroaniline (17.3 g, 0.1 mol) and triethylamine (10.2 g, 0.1 mol) in benzene (60 ml).

-

To this cooled solution, add chloroacetyl chloride (11.3 g, 0.1 mol) dropwise over a period of 30 minutes.

-

After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 4 hours.

-

The resulting precipitate of triethylamine hydrochloride is removed by filtration.

-

The organic filtrate is then washed three times with water.

-

The benzene layer is separated and the solvent is removed by evaporation.

-

The resulting solid powder is dried at room temperature for 48 hours to yield 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide.

-

For further purification and obtaining single crystals, the compound can be recrystallized by slow evaporation from an ethyl acetate solution over a period of 10 days.

This protocol is adapted from the experimental section of the publication by Zhang, S-S., et al. (2006).[1]

Predicted Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic data for 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide. These predictions are based on the analysis of its chemical structure and comparison with data from similar compounds found in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide is expected to show distinct signals for the aromatic protons, the amide proton, and the methylene protons of the chloroacetyl group.

Expected Chemical Shifts (δ, ppm) and Multiplicities:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| Amide N-H | 9.5 - 10.5 | Singlet (broad) | 1H | The amide proton is typically deshielded and appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen. |

| Aromatic H | 8.0 - 8.5 | Multiplet | 3H | The aromatic protons will be in a complex region due to the electron-withdrawing effects of the nitro and chloro groups. The exact splitting pattern will depend on the coupling constants between the adjacent protons. |

| Methylene CH ₂ | 4.2 - 4.7 | Singlet | 2H | The methylene protons are adjacent to a carbonyl group and a chlorine atom, both of which are electron-withdrawing, leading to a downfield chemical shift. They are expected to appear as a singlet as there are no adjacent protons to couple with. |

Note: The exact chemical shifts can vary depending on the solvent used for the NMR analysis. The predictions are for a standard solvent like DMSO-d₆ or CDCl₃.

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Expected Chemical Shifts (δ, ppm):

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| Carbonyl C =O | 165 - 170 | The carbonyl carbon of the amide will be in its characteristic region. |

| Aromatic C -N | 135 - 145 | The carbon atom attached to the nitrogen will be deshielded. |

| Aromatic C -NO₂ | 140 - 150 | The carbon atom attached to the nitro group will be significantly deshielded. |

| Aromatic C -Cl | 125 - 135 | The carbon atom attached to the chlorine will be deshielded, but to a lesser extent than the carbon attached to the nitro group. |

| Aromatic C -H | 120 - 130 | The remaining aromatic carbons will appear in this region. |

| Methylene C H₂Cl | 40 - 45 | The methylene carbon is attached to a chlorine atom, which causes a downfield shift. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide is expected to show characteristic absorption bands for the N-H, C=O, C-N, C-Cl, and N-O bonds, as well as aromatic C-H and C=C stretching vibrations.

Expected Characteristic IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3200 - 3400 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |

| C=O Stretch (Amide) | 1660 - 1700 | Strong |

| N-O Asymmetric Stretch (Nitro) | 1500 - 1550 | Strong |

| N-O Symmetric Stretch (Nitro) | 1330 - 1370 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak (multiple bands) |

| C-N Stretch | 1200 - 1350 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrometric Data:

-

Molecular Ion (M⁺): The molecular weight of 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide (C₈H₆Cl₂N₂O₃) is approximately 249.05 g/mol . Due to the presence of two chlorine atoms, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak. The most abundant isotopes of chlorine are ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[2] Therefore, the molecular ion region should display peaks at m/z 248 (containing two ³⁵Cl atoms), 250 (containing one ³⁵Cl and one ³⁷Cl atom), and 252 (containing two ³⁷Cl atoms) with a relative intensity ratio of approximately 9:6:1.

-

Major Fragmentation Pathways: The molecule is expected to fragment in a predictable manner under electron ionization (EI). Key fragmentation pathways would likely involve:

-

Loss of a chlorine radical (•Cl) from the chloroacetyl group.

-

Cleavage of the amide bond, leading to fragments corresponding to the chloroacetyl cation and the 4-chloro-2-nitrophenylaminyl radical, or their respective charged counterparts.

-

Loss of the nitro group (•NO₂) or nitric oxide (•NO).

-

Predicted Fragmentation Diagram:

Sources

An In-depth Technical Guide to 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide: Synthesis, Characterization, and Commercial Availability

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide. We will delve into its chemical identity, reliable synthesis protocols, physicochemical properties, safety considerations, and current commercial availability, providing a holistic view for its application in advanced chemical synthesis and research.

Introduction and Compound Identification

2-chloro-N-(4-chloro-2-nitrophenyl)acetamide is a substituted acetanilide featuring both chloro and nitro functional groups on the phenyl ring. These reactive sites make it a valuable intermediate and building block in organic synthesis. It is critical to distinguish this compound from its structural analogues to ensure procedural accuracy in the laboratory.

The definitive identity of the compound is established by its CAS (Chemical Abstracts Service) number, which is 40930-49-2 .

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| Systematic Name | 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide |

| CAS Number | 40930-49-2 |

| Molecular Formula | C₈H₆Cl₂N₂O₃ |

| Molecular Weight | 249.05 g/mol |

| Canonical SMILES | C1=CC(=C(C=C1Cl)NC(=O)CCl)[O-] |

Commercial Availability and Procurement

While a niche chemical, 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide is available from several specialized chemical suppliers. Researchers can procure this compound in research-grade purities, typically for synthetic development purposes. When ordering, referencing the CAS number 40930-49-2 is paramount to avoid confusion with similar structures.

Table 2: Commercial Suppliers

| Supplier | CAS Number | Notes |

|---|---|---|

| BLDpharm | 40930-49-2 | Listed as available for online ordering.[1] |

| Amadis Chemical | 40930-49-2 | Available for inquiry, indicating stock or synthesis-on-demand capability.[2] |

Note: Availability and pricing are subject to change. It is recommended to contact suppliers directly for current information.

Synthesis Protocol: Acylation of 4-chloro-2-nitroaniline

The most direct and well-documented synthesis of this compound involves the N-acylation of 4-chloro-2-nitrophenylamine with chloroacetyl chloride. A procedure published in Acta Crystallographica Section E provides a robust and reproducible method.[3]

Causality and Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the 4-chloro-2-nitroaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The presence of triethylamine is crucial; it acts as a non-nucleophilic base to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting amine, which would render it non-nucleophilic. The reaction is initially cooled to control the exothermic reaction between the highly reactive acid chloride and the amine.

Workflow Diagram

Caption: Workflow for the synthesis of 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide.

Step-by-Step Experimental Protocol

-

Preparation: In a suitable reaction vessel, dissolve 4-chloro-2-nitrophenylamine (17.3 g, 0.1 mol) and triethylamine (10.2 g, 0.1 mol) in 60 ml of benzene.

-

Cooling: Place the vessel in an ice bath to cool the solution. This is essential to manage the initial exotherm of the acylation reaction.

-

Addition of Acylating Agent: While stirring, add chloroacetyl chloride (11.3 g, 0.1 mol) to the solution dropwise over a period of 30 minutes. A slow addition rate is critical for temperature control.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours to ensure the reaction goes to completion.

-

Filtration: A precipitate of triethylamine hydrochloride will form. Separate this solid by filtration.

-

Washing: Transfer the filtrate (the organic phase) to a separatory funnel and wash it three times with water to remove any remaining water-soluble impurities.

-

Solvent Removal: Remove the benzene solvent from the organic layer via rotary evaporation.

-

Drying: Dry the resulting solid powder at room temperature for 48 hours to obtain the final product, 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide.[3]

Physicochemical and Structural Properties

The compound is a yellow, crystalline solid. Its structural and physical properties have been characterized primarily through single-crystal X-ray diffraction.

Table 3: Physicochemical and Crystallographic Data

| Property | Value | Source |

|---|---|---|

| Appearance | Yellow, block-like crystals | [3] |

| Molecular Weight | 249.05 | [3] |

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁/c | [3] |

| Unit Cell Dimensions | a = 5.2652 Å, b = 19.641 Å, c = 9.5770 Å | [3] |

| Calculated Density | 1.681 Mg m⁻³ |[3] |

Expected Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, a singlet for the amide N-H proton (which may be broad), and a singlet for the two protons of the -CH₂Cl group. The aromatic region would display a complex splitting pattern due to the substitution pattern on the phenyl ring.

-

¹³C NMR: The carbon NMR would show signals for the two carbonyl carbons, the aliphatic -CH₂Cl carbon, and the six aromatic carbons.

-

IR Spectroscopy: Key vibrational bands would include a strong C=O stretch (amide I band) around 1660-1690 cm⁻¹, an N-H bending mode (amide II band) around 1550 cm⁻¹, N-H stretching around 3300 cm⁻¹, and characteristic bands for the nitro group (NO₂) asymmetric and symmetric stretches around 1550 and 1350 cm⁻¹, respectively.

Safety and Handling

According to the Safety Data Sheet for CAS 40930-49-2, this compound presents several hazards and requires careful handling in a laboratory setting.

Table 4: GHS Hazard Information

| Classification | Hazard Statement |

|---|---|

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |

| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation |

| STOT, Single Exposure (Category 3) | H335: May cause respiratory irritation |

Source: Angene Chemical Safety Data Sheet[2]

Recommended Laboratory Practices:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Handling: Avoid formation of dust and aerosols. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry place in a tightly sealed container.

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

Inhalation: Move the person to fresh air. In all cases of exposure, seek medical attention.

-

Potential Applications in Research and Development

The synthetic utility of 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide lies in its bifunctional nature. The chloroacetyl group is a potent electrophile, while the nitro-substituted phenyl ring can undergo various transformations.

Role as a Synthetic Intermediate

The chloroacetyl moiety is an excellent alkylating agent, capable of reacting with various nucleophiles (e.g., amines, thiols) via Sₙ2 displacement of the chloride. This makes the compound a valuable starting point for building more complex molecules. For instance, related chloroacetanilides are key intermediates in the synthesis of benzimidazole-based anthelmintics and other pharmaceuticals.[4]

The nitro group can be readily reduced to an amine, providing a handle for further functionalization, such as diazotization or amide bond formation. This dual reactivity allows for a stepwise, controlled elaboration of the molecular structure.

Potential in Drug Discovery and Agrochemicals

Structurally related compounds have shown significant biological activity.

-

Anticancer Agents: The N-methylated analogue of a related compound is a key intermediate in the synthesis of Nintedanib, a tyrosine kinase inhibitor used in cancer therapy.

-

Herbicides: Many commercial herbicides are based on the chloroacetanilide scaffold.

-

Antibacterial Agents: A recent study on a fluoro-analogue, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, demonstrated promising antibacterial activity against Klebsiella pneumoniae, suggesting that this class of compounds warrants further investigation as potential antimicrobial agents.[5]

Sources

- 1. 40930-49-2|2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide|BLD Pharm [bldpharm.com]

- 2. 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide,40930-49-2-Amadis Chemical [amadischem.com]

- 3. researchgate.net [researchgate.net]

- 4. DE4202263A1 - 5-Chloro 2-nitro acetanilide sepn. from isomer mixt. obtd. by nitration - by dissolving in boiling ethanol, cooling and filtering, for anthelmintic synthesis - Google Patents [patents.google.com]

- 5. caymanchem.com [caymanchem.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the safety protocols and handling procedures for 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide, a key intermediate in various synthetic pathways. As Senior Application Scientists, our goal is to merge established safety data with practical, field-tested insights to ensure both personal safety and experimental integrity.

Compound Profile and Hazard Identification

2-chloro-N-(4-chloro-2-nitrophenyl)acetamide (CAS No. 40930-49-2) is a substituted acetamide containing both chloro and nitro functionalities on the phenyl ring. These structural motifs contribute to its utility as a reactive intermediate but also necessitate careful handling due to its potential toxicity and reactivity.[1]

GHS Classification and Hazards

According to available safety data, this compound is classified as follows:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.

Signal Word: Warning

It is crucial to recognize that many halogenated nitroaromatic compounds are toxic and may have mutagenic properties.[2] The presence of the chloroacetyl group also introduces alkylating properties, which can contribute to its biological activity and potential hazards.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₆Cl₂N₂O₃ | |

| Molecular Weight | 249.05 g/mol | |

| Appearance | Solid powder | |

| Melting Point | Not specified |

Risk Assessment and Mitigation: A Proactive Approach

A thorough risk assessment is paramount before commencing any work with 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide. The primary routes of exposure are inhalation of dust particles, skin and eye contact, and ingestion.

Engineering Controls: The First Line of Defense

-

Ventilation: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Containment: Use of a glove box or a ventilated balance enclosure is recommended when weighing and transferring the powdered material to prevent the generation of airborne dust.

Personal Protective Equipment (PPE): The Essential Barrier

A comprehensive PPE strategy is non-negotiable.

| PPE Component | Specification | Rationale |

| Gloves | Nitrile or neoprene gloves. | Provides protection against skin contact. Double gloving is recommended for extended handling. |

| Eye Protection | Chemical safety goggles with side shields or a face shield. | Protects against splashes and airborne particles. |

| Lab Coat | A buttoned, long-sleeved lab coat. | Prevents contamination of personal clothing. |

| Respiratory Protection | A NIOSH-approved respirator with a particulate filter may be necessary for large-scale operations or in case of ventilation failure. | Provides an additional layer of protection against inhalation of fine dust. |

Always inspect PPE for integrity before use and follow proper doffing procedures to avoid cross-contamination.[3]

Standard Operating Procedure: From Receipt to Reaction

The following protocol outlines the safe handling of 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide in a typical laboratory setting, from receiving the compound to its use as a synthetic intermediate.

Receiving and Storage

-

Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

-

Labeling: Ensure the container is clearly labeled with the compound name, CAS number, and all relevant GHS pictograms and hazard statements.

-

Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. The storage area should be clearly marked with the appropriate hazard warnings.

Experimental Workflow: A Step-by-Step Guide

This section provides a generalized protocol for the use of 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide as an intermediate. The causality behind each step is explained to foster a deeper understanding of the safety measures.

Objective: To use 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide as an electrophile in a nucleophilic substitution reaction.

Diagram of the Experimental Workflow:

Caption: Experimental workflow for using the acetamide intermediate.

Methodology:

-

Preparation:

-

Rationale: A clean and controlled environment is crucial for both safety and reaction success.

-

Don all required PPE as outlined in section 2.2.

-

Ensure the chemical fume hood is operational with a face velocity within the acceptable range.

-

All glassware should be thoroughly dried to prevent unwanted side reactions with the chloroacetyl group.

-

-

Reagent Handling:

-

Rationale: Minimizing exposure to the powdered form of the compound is a key safety objective.

-

Weigh the required amount of 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide in a ventilated balance enclosure or a glove box.

-

Carefully transfer the solid to the reaction vessel within the fume hood.

-

Add the appropriate anhydrous solvent and stir until fully dissolved.

-

-

Reaction:

-

Rationale: The reaction may be exothermic and require a controlled environment.

-

If the reaction is sensitive to air or moisture, establish an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add the nucleophilic reagent to the solution of the acetamide. Monitor the temperature of the reaction mixture.

-

Periodically take aliquots to monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Rationale: The work-up procedure should neutralize any reactive species and safely isolate the desired product.

-

Once the reaction is complete, quench it by adding a suitable reagent (e.g., water or a mild acid/base).

-

Perform an aqueous work-up to separate the organic and aqueous layers.

-

The crude product can then be purified by techniques such as recrystallization or column chromatography.

-

Emergency Procedures: Preparedness is Key

Spills

-

Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a labeled container for hazardous waste disposal. The area should then be decontaminated with a suitable solvent and soap and water.

-

Large Spills: In the event of a large spill, evacuate the area and contact the appropriate emergency response team.

Exposure

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Waste Disposal: A Responsible Conclusion

All waste containing 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide or its byproducts must be treated as hazardous.

-

Segregation: Halogenated and non-halogenated waste streams must be kept separate.

-

Labeling: All waste containers must be clearly labeled with their contents.

-

Disposal: Disposal should be carried out through a licensed hazardous waste disposal company. Chemical degradation methods, such as treatment with a Fenton-like reagent, may be applicable for the destruction of nitroaromatic compounds under controlled conditions.[4] However, this should only be performed by trained personnel with appropriate safety measures in place.

Synthesis and Reactivity Insights

2-chloro-N-(4-chloro-2-nitrophenyl)acetamide is typically synthesized via the acylation of 4-chloro-2-nitroaniline with chloroacetyl chloride.[1] The presence of the nitro group deactivates the aromatic ring towards electrophilic substitution, while the chloroacetyl moiety provides a reactive site for nucleophilic attack. This makes the compound a valuable building block in the synthesis of more complex molecules, including those with potential pharmaceutical applications.[5]

Diagram of the Synthesis Pathway:

Caption: General synthesis pathway for the target compound.

Conclusion

2-chloro-N-(4-chloro-2-nitrophenyl)acetamide is a versatile synthetic intermediate whose safe and effective use hinges on a thorough understanding of its hazards and the implementation of robust safety protocols. By adhering to the principles of risk assessment, engineering controls, proper PPE usage, and responsible waste management, researchers can confidently and safely leverage the synthetic potential of this compound in their drug discovery and development endeavors.

References

-

Angene Chemical. (n.d.). Safety Data Sheet: 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Retrieved from [Link]

-

Zhang, S.-S., Xu, L.-L., Zou, J., Bi, S., & Wen, Y.-H. (2006). 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4478–o4479. [Link]

- Juvale, D. C., & Kulkarni, V. M. (2012). Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. International Journal of Pharma Sciences and Research, 3(1), 1-5.

-

Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]

-

Juárez, J. F., et al. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 248-273. [Link]

- Trapido, M., & Veressinina, Y. (2003). Degradation of nitroaromatics with the Fenton reagent. Estonian Journal of Chemistry, 52(1), 19-24.

Sources

Methodological & Application

The Strategic Utility of 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide as a Precursor in Heterocyclic Synthesis

Abstract

This comprehensive guide details the role of 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide as a pivotal chemical intermediate, with a particular focus on its application in the synthesis of valuable heterocyclic scaffolds. We provide a thorough examination of its synthesis, characterization, and a detailed protocol for its utilization in the preparation of quinoxalin-2-one derivatives. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering both theoretical insights and practical, field-tested methodologies.

Introduction: The Versatility of N-Aryl-2-chloroacetamides

N-aryl-2-chloroacetamides are a class of organic compounds that serve as highly versatile building blocks in synthetic chemistry. Their utility stems from the presence of two key reactive sites: an electrophilic chloroacetyl group and a modifiable aniline-derived aromatic ring. This dual reactivity allows for a range of subsequent chemical transformations, making them valuable precursors for the synthesis of a variety of more complex molecules, particularly heterocyclic compounds that form the core of many pharmaceutical and agrochemical agents. The specific compound of interest, 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide, is a prime example of such an intermediate, with its substituted phenyl ring offering further avenues for synthetic diversification.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of any chemical intermediate is paramount for its safe handling and effective use in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 40930-49-2 | |

| Molecular Formula | C₈H₆Cl₂N₂O₃ | [1] |

| Molecular Weight | 249.05 g/mol | [1] |

| Appearance | Yellow solid/powder | [1] |

| Melting Point | Not specified | |

| Solubility | Soluble in ethyl acetate and benzene | [1] |

Safety Information:

According to the Safety Data Sheet, 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]

Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures: [2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]

Synthesis Protocol for 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide

The synthesis of the title compound is achieved through the acylation of 4-chloro-2-nitroaniline with chloroacetyl chloride. This is a standard and efficient method for the formation of the amide bond.

Reaction Scheme

Caption: Synthesis of 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide.

Causality of Experimental Choices

-

Solvent: Benzene is used as the solvent due to its ability to dissolve the reactants and its inertness under the reaction conditions.

-

Base: Triethylamine is employed as a base to neutralize the hydrochloric acid that is formed as a byproduct of the acylation reaction. This prevents the protonation of the starting aniline, which would render it unreactive.

-

Temperature: The initial addition of chloroacetyl chloride is carried out in an ice bath to control the exothermic nature of the reaction. The reaction is then allowed to proceed at room temperature to ensure completion.

Detailed Experimental Protocol

This protocol is adapted from the synthesis described by Zhang et al. (2006).[1]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles |

| 4-chloro-2-nitroaniline | 172.57 | 17.3 | 0.1 |

| Chloroacetyl chloride | 112.94 | 11.3 | 0.1 |

| Triethylamine | 101.19 | 10.2 | 0.1 |

| Benzene | - | 60 mL | - |

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 17.3 g (0.1 mol) of 4-chloro-2-nitroaniline and 10.2 g (0.1 mol) of triethylamine in 60 mL of benzene.

-

Cool the mixture in an ice bath.

-

Slowly add 11.3 g (0.1 mol) of chloroacetyl chloride to the cooled solution over a period of 30 minutes with continuous stirring.

-

After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for 4 hours.

-

A precipitate of triethylamine hydrochloride will form. Separate this solid by filtration.

-

Wash the organic filtrate three times with water in a separatory funnel.

-

Evaporate the benzene layer under reduced pressure to obtain the crude product.

-

The resulting solid powder is dried at room temperature for 48 hours to yield 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide.

Purification:

Yellow single crystals suitable for X-ray diffraction can be obtained by slow evaporation of an ethyl acetate solution of the crude product over a period of 10 days.[1]

Application as a Chemical Intermediate: Synthesis of Quinoxalin-2-ones

A significant application of 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide is its use as a precursor for the synthesis of quinoxalin-2-one derivatives. This is achieved through a reductive cyclization reaction.

Reaction Pathway

The synthesis of 6-chloro-1H-quinoxalin-2-one from 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide involves a two-step process:

-

Reduction of the nitro group: The nitro group is selectively reduced to an amino group.

-

Intramolecular cyclization: The newly formed amino group undergoes an intramolecular nucleophilic attack on the chloroacetyl moiety, leading to the formation of the quinoxalin-2-one ring system.

Caption: Reductive cyclization pathway to quinoxalin-2-one.

Protocol for the Synthesis of 6-chloro-1H-quinoxalin-2-one

This protocol is based on a similar transformation described in the literature.[2]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount |

| 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide | 249.05 | 1 eq |

| Palladium on Carbon (10%) | - | catalytic |

| Hydrogen gas | 2.02 | excess |

| Ethanol | - | solvent |

| Hydrogen Peroxide | 34.01 | - |

Procedure:

-

Reduction:

-

In a hydrogenation vessel, dissolve 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide in a suitable solvent such as ethanol.

-

Add a catalytic amount of 10% Palladium on Carbon.

-

Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude N-(2-amino-4-chlorophenyl)-2-chloroacetamide.

-

-

Cyclization:

-

The crude intermediate can be subjected to cyclization, which may be promoted by heating or the addition of a mild base. An alternative reported method involves oxidation with hydrogen peroxide to facilitate the formation of the quinoxalin-2-one.[2]

-

Note: The specific conditions for the cyclization step may require optimization depending on the scale and desired purity of the final product.

Conclusion

2-chloro-N-(4-chloro-2-nitrophenyl)acetamide is a readily accessible and highly useful chemical intermediate. Its synthesis is straightforward, and its reactivity profile allows for its use in the construction of more complex heterocyclic systems of medicinal and agrochemical interest. The detailed protocols provided herein offer a solid foundation for researchers to utilize this compound in their synthetic endeavors.

References

-

Angene Chemical. (n.d.). Safety Data Sheet for 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Retrieved from [Link]

-

Zhang, S.-S., Xu, L.-L., Zou, J., Bi, S., & Wen, Y.-H. (2006). 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4478–o4479. [Link]

- Guerraba, W., Missioui, M., Mague, J. T., & Ramli, Y. (2022). LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. Moroccan Journal of Heterocyclic Chemistry, 21(1), 39-47.

- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.).

- Gowda, B. T., Foro, S., & Fuess, H. (2007). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2335-o2336.

-

Wen, Y.-H., Li, X.-M., Xu, L.-L., Tang, X.-F., & Zhang, S.-S. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4427–o4428. [Link]

Sources

Application Notes and Protocols for In Vitro Assay Development Using 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide

Introduction: Unveiling the Potential of 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide

2-chloro-N-(4-chloro-2-nitrophenyl)acetamide is a synthetic compound belonging to the acetamide class of molecules. While research on this specific molecule is nascent, related acetamide derivatives have demonstrated a range of biological activities, including antimicrobial properties. Notably, the analogue 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has shown potential antibacterial activity against Klebsiella pneumoniae, suggesting a possible mechanism of action involving the inhibition of essential bacterial enzymes.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro assay development for 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the scientific rationale behind the experimental design, ensuring a robust and logical approach to characterizing the bioactivity of this compound. The protocols herein are designed as self-validating systems, incorporating necessary controls and quality checks to ensure data integrity and reproducibility.

Hypothesized Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

Based on the activity of structurally similar compounds, it is hypothesized that 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide may act as an inhibitor of bacterial cell wall synthesis.[1][2] The bacterial cell wall, composed of peptidoglycan, is a critical structure for bacterial survival and is absent in mammalian cells, making it an excellent target for antibiotic development.[1] The proposed primary target is Penicillin-Binding Proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis.[3][4] Inhibition of PBPs disrupts cell wall integrity, leading to cell lysis and bacterial death.[4]

This application note will detail a tiered approach to testing this hypothesis, starting with broad-spectrum antibacterial activity screening, followed by target-specific assays to investigate the interaction with PBPs, and concluding with essential cytotoxicity profiling to assess the compound's safety.

Experimental Workflow Overview

The following diagram illustrates the proposed workflow for the in vitro characterization of 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide.

Caption: Tiered approach for in vitro evaluation of the target compound.

Part 1: Primary Screening - Antimicrobial Susceptibility Testing

The initial step is to determine the compound's ability to inhibit bacterial growth. Standardized methods for antimicrobial susceptibility testing (AST) will be employed to determine the Minimum Inhibitory Concentration (MIC).[5][6][7]

Protocol 1: Broth Microdilution Assay for MIC Determination

This method quantitatively determines the lowest concentration of the compound that inhibits visible bacterial growth.[6]

Materials:

-

2-chloro-N-(4-chloro-2-nitrophenyl)acetamide (powder)

-

Dimethyl sulfoxide (DMSO, sterile)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates (sterile)

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Positive control antibiotic (e.g., Penicillin G, Ampicillin)

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide in DMSO (e.g., 10 mg/mL). Further dilutions should be made in CAMHB to achieve the desired concentration range. The final DMSO concentration should not exceed 1% to avoid solvent-induced toxicity.

-

Bacterial Inoculum Preparation: Culture the bacterial strains overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Assay Plate Setup:

-

Add 50 µL of CAMHB to all wells of a 96-well plate.

-

Add 50 µL of the highest concentration of the test compound to the first column of wells.

-

Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last dilution column.

-

This will result in 50 µL of varying compound concentrations in each well.

-

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Controls:

-

Positive Control: Wells containing a known antibiotic.

-

Negative Control (Growth Control): Wells containing bacteria and CAMHB with DMSO (at the same concentration as the test wells).

-

Sterility Control: Wells containing only CAMHB.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth, as determined by visual inspection or by measuring the optical density at 600 nm.

| Parameter | Description |

| Test Compound | 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide |

| Concentration Range | e.g., 0.125 - 128 µg/mL |

| Bacterial Strains | Gram-positive & Gram-negative reference strains |

| Incubation | 37°C for 18-24 hours |

| Readout | Visual turbidity or OD600 |

Part 2: Mechanism of Action - Elucidating the Target

Assuming the compound exhibits antibacterial activity, the next phase focuses on validating the hypothesized mechanism of action – inhibition of PBPs.

Protocol 2: Penicillin-Binding Protein (PBP) Competition Assay

This assay determines if the compound can compete with a known PBP ligand (e.g., a fluorescently labeled penicillin) for binding to PBPs.[8][9]

Materials:

-

Bacterial membrane preparations containing PBPs

-

2-chloro-N-(4-chloro-2-nitrophenyl)acetamide

-

Fluorescently labeled penicillin (e.g., Bocillin FL)

-

Phosphate-buffered saline (PBS)

-

SDS-PAGE equipment

-

Fluorescence gel scanner

Procedure:

-

Membrane Preparation: Grow the target bacteria to mid-log phase and harvest the cells. Lyse the cells and isolate the membrane fraction, which is enriched with PBPs.

-

Competition Reaction:

-

Pre-incubate the membrane preparation with varying concentrations of 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide for a defined period (e.g., 30 minutes at 37°C).

-

Add a fixed, saturating concentration of the fluorescent penicillin probe and incubate for another period (e.g., 15 minutes at 37°C).

-

-

Termination and Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

-

-

Interpretation: A decrease in the fluorescence intensity of the PBP bands in the presence of the test compound indicates competition for binding and suggests that the compound interacts with PBPs.

Caption: Principle of the PBP competition assay.

Part 3: Safety Profiling - In Vitro Cytotoxicity Assessment

A crucial aspect of drug development is to ensure that the compound is selective for its bacterial target and exhibits minimal toxicity to mammalian cells.[10][11]

Protocol 3: MTT Assay for Mammalian Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10]

Materials:

-

Mammalian cell line (e.g., HEK293, HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

2-chloro-N-(4-chloro-2-nitrophenyl)acetamide

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide for 24-48 hours. Include vehicle controls (DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and dissolve the formazan crystals in DMSO.

-

Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting cell viability against compound concentration.

| Parameter | Description |

| Cell Line | e.g., HEK293 (human embryonic kidney) |

| Compound Concentration | Dose-response curve |

| Incubation Time | 24-48 hours |

| Readout | Absorbance at 570 nm |

| Endpoint | IC50 value |

Data Interpretation and Validation

The results from these assays should be interpreted in a cohesive manner. A compound that demonstrates a low MIC against bacteria, effectively competes for PBP binding, and has a high IC50 value in mammalian cells would be a promising candidate for further development.

Assay Validation: All assays should be validated according to established guidelines to ensure they are accurate, precise, and reproducible.[12][13][14] This includes assessing parameters such as linearity, range, specificity, and robustness.

Conclusion

This application note provides a structured and scientifically grounded framework for the initial in vitro characterization of 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide. By following these detailed protocols, researchers can obtain reliable data on its antibacterial activity, potential mechanism of action, and preliminary safety profile. This systematic approach is essential for making informed decisions in the early stages of the drug discovery and development pipeline.

References

-

A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

-

Immunogenicity Testing of Therapeutic Protein Products —Developing and Validating Assays for Anti-Drug Antibody Detection. (2019, March 15). U.S. Food and Drug Administration. Retrieved January 26, 2026, from [Link]

-

Penicillin-Binding Protein Imaging Probes. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

-

Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved January 26, 2026, from [Link]

-

The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

In vitro cytotoxic activity assay of bacteria extract derived marine sponge Haliclona fascigera toward Hela, WiDr, T47D, and Vero cell line. (2019, August 3). AIP Publishing. Retrieved January 26, 2026, from [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). World Organisation for Animal Health. Retrieved January 26, 2026, from [Link]

-

Penicillin Binding Protein Assay. (n.d.). Hancock Lab. Retrieved January 26, 2026, from [Link]

-

Beta-Lactam Titration Assays to Evaluate Penicillin-Binding Protein Selectivity. (2025, January 21). ChemRxiv. Retrieved January 26, 2026, from [Link]

-

Cell Wall Synthesis Inhibitors: Examples, Inhibition, Resistance. (2023, August 3). Microbe Notes. Retrieved January 26, 2026, from [Link]

-

Susceptibility Testing. (n.d.). MSD Manual Professional Edition. Retrieved January 26, 2026, from [Link]

-

Assay Validation Guidelines. (n.d.). Ofni Systems. Retrieved January 26, 2026, from [Link]

-

A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. (2025, October 17). PubMed Central. Retrieved January 26, 2026, from [Link]

-

Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved January 26, 2026, from [Link]

-

Assay Development for Immunogenicity Testing of Therapeutic Proteins. (n.d.). Regulations.gov. Retrieved January 26, 2026, from [Link]

-

Whole cell penicillin‐binding protein (PBP) binding assay in... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Microtiter Plate-Based Assay for Inhibitors of Penicillin-Binding Protein 2a from Methicillin-Resistant Staphylococcus aureus. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

-

FDA Guidance on analytical procedures and methods validation published. (2015, July 30). ECA Academy. Retrieved January 26, 2026, from [Link]

-

ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2025, February 5). bioMerieux. Retrieved January 26, 2026, from [Link]

-

Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. (2022, August 2). YouTube. Retrieved January 26, 2026, from [Link]

-

How To Meet The Regulatory Requirements For Preclinical Assay Development. (n.d.). InfinixBio. Retrieved January 26, 2026, from [Link]

Sources

- 1. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microbenotes.com [microbenotes.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. resources.biomol.com [resources.biomol.com]

- 5. woah.org [woah.org]

- 6. Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 7. apec.org [apec.org]

- 8. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. youtube.com [youtube.com]

- 12. Immunogenicity Testing of Therapeutic Protein Products —Developing and Validating Assays for Anti-Drug Antibody Detection | FDA [fda.gov]

- 13. Assay Validation Guidelines | Ofni Systems [ofnisystems.com]

- 14. FDA Guidance on analytical procedures and methods validation published - ECA Academy [gmp-compliance.org]

Application Notes & Protocols for the Analytical Determination of 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide

Abstract

This comprehensive guide provides detailed analytical methodologies for the accurate detection and quantification of 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide, a compound of interest in pharmaceutical synthesis and impurity profiling. Recognizing the critical need for robust and reliable analytical techniques in drug development and quality control, this document outlines protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each section is crafted to provide not only step-by-step instructions but also the scientific rationale behind the procedural choices, ensuring that researchers, scientists, and drug development professionals can confidently implement and adapt these methods for their specific applications. This guide is grounded in established analytical principles and draws upon methodologies for structurally related compounds to present a scientifically sound framework for the analysis of 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide.

Introduction: The Analytical Imperative for 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide